4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol
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Overview
Description
4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and an ethoxyphenol moiety
Preparation Methods
The synthesis of 4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol typically involves the reaction of 4-chloroaniline with 2-ethoxybenzaldehyde in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by filtration and recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, while the ethoxyphenol moiety can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar compounds include:
4-((E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate: This compound has a similar triazole and chlorophenyl structure but differs in the presence of dimethoxyphenyl acetate instead of ethoxyphenol.
N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares the chlorophenyl group but has a different overall structure and functional groups.
The uniqueness of 4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
HSZJUIKSZCWQCN-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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